molecular formula C11H9NO4 B2631308 3-formyl-6-methoxy-1H-indole-2-carboxylic Acid CAS No. 858752-19-9

3-formyl-6-methoxy-1H-indole-2-carboxylic Acid

Cat. No. B2631308
CAS RN: 858752-19-9
M. Wt: 219.196
InChI Key: ZAEVIKWGVRHQAW-UHFFFAOYSA-N
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Description

“3-formyl-6-methoxy-1H-indole-2-carboxylic Acid” is a chemical compound with a molecular weight of 219.2 . The IUPAC name for this compound is the same as the common name .


Synthesis Analysis

The synthesis of indole derivatives, such as “3-formyl-6-methoxy-1H-indole-2-carboxylic Acid”, has been a subject of interest in the field of chemistry . Indoles play a significant role in cell biology and are important types of molecules in natural products and drugs . They have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The InChI code for “3-formyl-6-methoxy-1H-indole-2-carboxylic Acid” is 1S/C11H9NO4/c1-16-6-2-3-7-8 (5-13)10 (11 (14)15)12-9 (7)4-6/h2-5,12H,1H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-formyl-6-methoxy-1H-indole-2-carboxylic Acid” include a molecular weight of 219.2 . More specific properties like melting point, boiling point, etc., are not provided in the available resources.

Future Directions

Indole derivatives, such as “3-formyl-6-methoxy-1H-indole-2-carboxylic Acid”, have attracted increasing attention in recent years due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medicine .

properties

IUPAC Name

3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(5-13)10(11(14)15)12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEVIKWGVRHQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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